ethyl 2-[(4-iodobenzoyl)amino]benzoate
Description
Ethyl 2-[(4-iodobenzoyl)amino]benzoate (CAS: 890098-45-0) is an iodinated aromatic ester featuring a benzoyl-amino substituent at the 2-position of the benzoate ring. The compound is primarily used in industrial and scientific research settings, as indicated in its Safety Data Sheet (SDS) . Structurally, it combines an ethyl ester group with a 4-iodobenzoyl moiety linked via an amide bond, which may influence its reactivity, solubility, and applications in synthetic chemistry or materials science.
Properties
IUPAC Name |
ethyl 2-[(4-iodobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-15(19)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWALUNBWYXRXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-Aminobenzoate
Key Properties:
- Synthesized via diazotization and characterized by NMR, MS, and FT-IR .
- The absence of iodine reduces molecular weight (~165.19 g/mol) and alters electronic properties.
- Applications: Widely used as a local anesthetic and intermediate in organic synthesis.
Methyl 4-Iodobenzoate
Structural Differences : Methyl 4-iodobenzoate (CAS: 619-44-3) replaces the ethyl ester and amide-linked benzoyl group with a methyl ester and a single 4-iodo substituent.
Key Properties :
- Molecular weight: 262.03 g/mol .
- Comparison: The ethyl ester in the target compound may improve solubility in organic solvents, while the amide linkage could enhance stability or hydrogen-bonding capacity.
Ethyl 4-(Dimethylamino) Benzoate
Key Properties:
- Molecular weight: ~193.24 g/mol.
- Demonstrated higher reactivity in resin cements compared to methacrylate-based amines, improving the degree of conversion in polymer matrices . Comparison: The dimethylamino group acts as a co-initiator in photopolymerization, whereas the target compound’s iodine may serve as a heavy atom in crystallography or spectroscopy.
Ethoxylated Ethyl-4-Aminobenzoate
Key Properties:
- High molecular weight (1266.6 g/mol) and water solubility due to ethoxylation .
- Applications: Likely used in cosmetics or surfactants. Comparison: The target compound’s lack of ethoxylation results in lower hydrophilicity, making it more suitable for non-aqueous systems.
Ethyl 4-[(4-Bromophenyl)acetyl]amino]benzoate
Structural Differences : This brominated analog (CAS: 6119-09-1) replaces iodine with bromine and substitutes the benzoyl group with a phenylacetyl chain.
Key Properties :
- Molecular weight: 362.22 g/mol .
- Bromine’s lower atomic weight and electronegativity compared to iodine may reduce steric hindrance and alter electronic effects.
Comparison : Iodine’s larger van der Waals radius in the target compound could enhance halogen-bonding interactions, influencing crystal packing or biological activity.
Data Table: Comparative Overview
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
